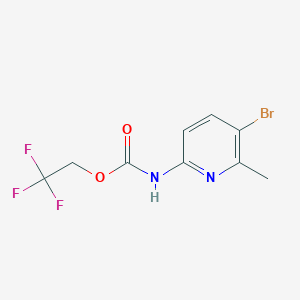

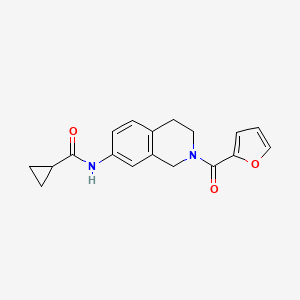

2-(Oxolan-3-yloxy)quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives is a complex process that involves several steps. One common method involves the reaction of 4-hydroxy-2(1H)-quinolinones with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst . Another approach involves the use of copper (I)-catalyzed azide-alkyne [3 + 2] dipolar cycloaddition reaction (CuAAC) .Molecular Structure Analysis

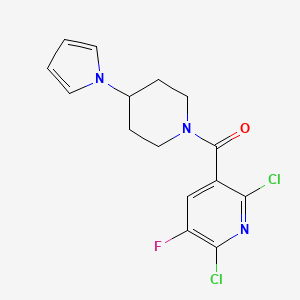

The molecular formula of 2-(Oxolan-3-yloxy)quinoline is C13H13NO2 and it has a molecular weight of 215.252.Chemical Reactions Analysis

Quinoline derivatives, including 2-(Oxolan-3-yloxy)quinoline, are known to undergo a variety of chemical reactions. For instance, they can react with 4-hydroxy-2(1H)-quinolinones to form new compounds .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Quinoline derivatives are recognized for their anticorrosive properties, particularly in preventing metallic corrosion. These compounds form stable chelating complexes with metal surfaces through coordination bonding, owing to their high electron density and the presence of polar substituents like hydroxyl, methoxy, amino, and nitro groups. This application highlights the versatility of quinoline derivatives in enhancing the durability of metals against environmental degradation (Verma, Quraishi, & Ebenso, 2020).

Anticancer and Antimicrobial Activities

Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. Their effectiveness against various diseases, especially cancer and malaria, has been well-documented, with some derivatives undergoing clinical investigations. The development of new chemotherapeutic agents based on the quinoline skeleton is a testament to its clinical significance and versatility as a pharmacophore (Hussaini, 2016).

Biological Activities of Quinoline Alkaloids

Over the past two centuries, quinoline and quinazoline alkaloids have been the focus of extensive research due to their significant bioactivities. Natural and modified analogs of these compounds have been found to possess antitumor, antimalarial, antibacterial, antifungal, and anti-inflammatory properties, among others. Their role in drug development, particularly for antimalarial and anticancer drugs, underscores the potential of these compounds in medicinal chemistry (Shang et al., 2018).

Oxidative Stress and Toxicity

Quinoxaline 1,4-dioxide derivatives, related to quinoline, have been explored for their growth-promoting and antibacterial effects. However, their metabolism and toxicity, particularly in relation to oxidative stress, provide insights into the mechanisms of action and potential risks associated with their use. This research contributes to understanding the balance between therapeutic benefits and toxicological risks (Wang et al., 2016).

Wirkmechanismus

Target of Action

The primary targets of quinolone-based compounds, such as 2-(Oxolan-3-yloxy)quinoline, are bacterial enzymes known as gyrase and topoisomerase IV . These enzymes play crucial roles in bacterial DNA replication, making them attractive targets for antibacterial agents .

Mode of Action

Quinolones act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome . This interaction disrupts the normal functioning of these enzymes, leading to inhibition of bacterial DNA replication and ultimately cell death .

Biochemical Pathways

The interaction of quinolones with gyrase and topoisomerase IV affects the DNA supercoiling process, a critical step in DNA replication . The disruption of this process prevents the bacteria from replicating their DNA, thereby inhibiting their growth and proliferation .

Pharmacokinetics

These properties contribute to their bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of quinolone action primarily involve the disruption of bacterial DNA replication. By converting gyrase and topoisomerase IV into toxic enzymes, quinolones cause fragmentation of the bacterial chromosome . This leads to cell death and provides a potent antibacterial effect .

Action Environment

Environmental factors can influence the action, efficacy, and stability of quinolone compounds. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .

Eigenschaften

IUPAC Name |

2-(oxolan-3-yloxy)quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-2-4-12-10(3-1)5-6-13(14-12)16-11-7-8-15-9-11/h1-6,11H,7-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APBSXBDTEXXSEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC3=CC=CC=C3C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2390757.png)

![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)